molecular formula C16H17N3 B3293291 2-(2-p-Tolyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine CAS No. 885272-80-0

2-(2-p-Tolyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine

Cat. No.: B3293291
CAS No.: 885272-80-0
M. Wt: 251.33 g/mol
InChI Key: FKLUVZYYEIKMIJ-UHFFFAOYSA-N
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Description

2-(2-p-Tolyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a p-tolyl group (4-methylphenyl) at the 2-position and an ethylamine moiety at the 3-position. This structure confers unique physicochemical properties, such as moderate lipophilicity due to the methyl group on the aryl ring and basicity from the ethylamine side chain. The compound is of interest in medicinal chemistry due to the pharmacological relevance of imidazo[1,2-a]pyridine derivatives, which are known for antimicrobial, antitumor, and antiparasitic activities .

Properties

IUPAC Name

2-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3/c1-12-5-7-13(8-6-12)16-14(9-10-17)19-11-3-2-4-15(19)18-16/h2-8,11H,9-10,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKLUVZYYEIKMIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-p-Tolyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine is a complex organic compound belonging to the imidazo[1,2-a]pyridine class. Its unique structure, characterized by a p-tolyl group and an ethylamine side chain, enhances its biological activity and pharmacokinetic properties. This article explores the compound's biological activities, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C16H17N3
  • Molecular Weight : 251.33 g/mol
  • IUPAC Name : 2-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]ethanamine

Biological Activities

Imidazo[1,2-a]pyridine derivatives have been extensively studied for their diverse biological activities. The following table summarizes key activities associated with this compound and related compounds:

Biological Activity Description
AnticancerExhibits potential in inhibiting cancer cell proliferation through various pathways.
AntimicrobialDemonstrates activity against a range of bacterial and fungal pathogens.
Anti-inflammatoryReduces inflammation by modulating cytokine release and inhibiting inflammatory pathways.
AnticonvulsantShows promise in reducing seizure activity in animal models.
AntiviralPotential efficacy against specific viral infections through inhibition of viral replication.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Receptor Binding : The compound interacts with various receptors, influencing signaling pathways critical for cellular function.
  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic processes or disease progression, such as kinases linked to cancer cell growth.
  • Cell Cycle Modulation : Studies indicate that this compound can arrest the cell cycle at specific phases (G2/M), promoting apoptosis in cancer cells.

Anticancer Activity

A study published in PubMed highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives, including this compound. The compound was found to inhibit tumor growth in vitro and in vivo models by inducing apoptosis and inhibiting angiogenesis .

Antimicrobial Effects

Research indicated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. In vitro tests demonstrated a minimum inhibitory concentration (MIC) that suggests its potential as a lead compound for developing new antibiotics .

Structure-Activity Relationship (SAR)

The unique structural features of this compound contribute to its biological activity:

  • The p-tolyl group enhances lipophilicity, improving membrane permeability.
  • The ethylamine side chain plays a crucial role in receptor binding affinity and selectivity.

Comparison with Similar Compounds

Key Observations:

Synthetic Challenges: Ethylamine-containing imidazo[1,2-a]pyridines often require prolonged reaction times (24–48 hours) and specific solvents (toluene or ethanol), as seen in Methods A and B (). Discontinuation of phenyl analogs () suggests scalability or stability issues.

Steric and Electronic Effects : Substituents like the 6-methyl group () or sulfanyl moieties () alter electronic density and steric hindrance, impacting reactivity and interaction with biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-p-Tolyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine
Reactant of Route 2
2-(2-p-Tolyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine

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